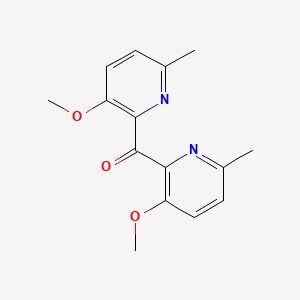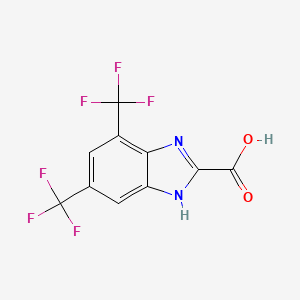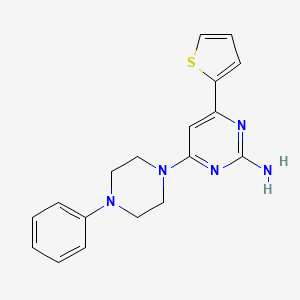
4-(4-Phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a phenyl group, a pyrimidine ring substituted with a thiophene group, and an amine group, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable phenyl-substituted halide under basic conditions.
Pyrimidine Ring Formation: The pyrimidine ring is formed by the cyclization of appropriate precursors, such as thiourea and β-diketones, under acidic or basic conditions.
Coupling Reactions: The piperazine and pyrimidine rings are coupled using a cross-coupling reaction, such as the Buchwald-Hartwig amination, in the presence of a palladium catalyst.
Final Functionalization: The thiophene group is introduced through a substitution reaction, and the amine group is added via reductive amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(4-Phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
4-(4-Phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(4-Phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
4-(4-Phenylpiperazin-1-yl)-6-(furan-2-yl)pyrimidin-2-amine: Similar structure but with a furan ring instead of a thiophene ring.
4-(4-Phenylpiperazin-1-yl)-6-(pyridin-2-yl)pyrimidin-2-amine: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
4-(4-Phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
属性
CAS 编号 |
832075-96-4 |
|---|---|
分子式 |
C18H19N5S |
分子量 |
337.4 g/mol |
IUPAC 名称 |
4-(4-phenylpiperazin-1-yl)-6-thiophen-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C18H19N5S/c19-18-20-15(16-7-4-12-24-16)13-17(21-18)23-10-8-22(9-11-23)14-5-2-1-3-6-14/h1-7,12-13H,8-11H2,(H2,19,20,21) |
InChI 键 |
UZFDLHQIHHKFBJ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=NC(=C3)C4=CC=CS4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


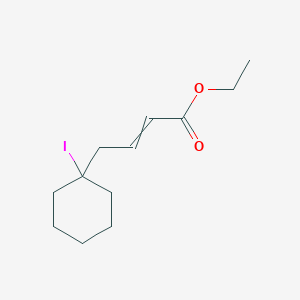
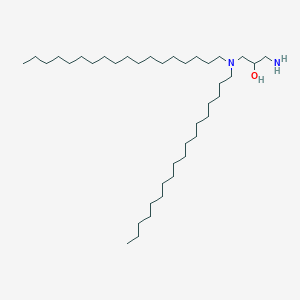
![Urea, N-5-isoquinolinyl-N'-[2-[3-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B14211550.png)
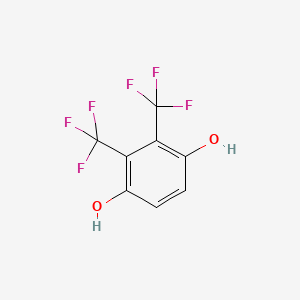
![3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B14211562.png)
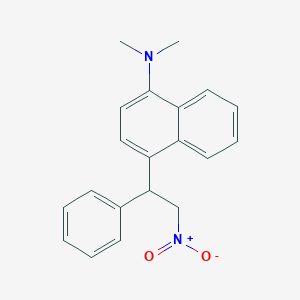
![4-[(2-Cyanoethyl)(methyl)amino]butanoic acid](/img/structure/B14211565.png)
![[1-(3,4-dichlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14211584.png)
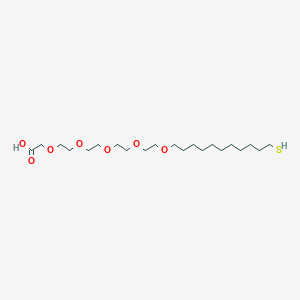
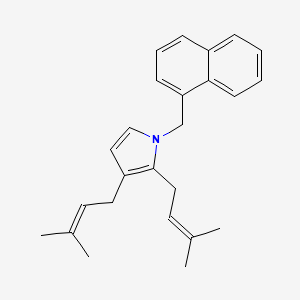
![(2R)-3-[(Pyridin-2-yl)oxy]propane-1,2-diol](/img/structure/B14211604.png)
